molecular formula C6H8O2S B12917739 3-(Methanesulfinyl)-2-methylfuran CAS No. 672953-18-3

3-(Methanesulfinyl)-2-methylfuran

Cat. No.: B12917739
CAS No.: 672953-18-3
M. Wt: 144.19 g/mol
InChI Key: XZMZUKSSVBALFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methanesulfinyl)-2-methylfuran is an organosulfur compound characterized by the presence of a furan ring substituted with a methanesulfinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfinyl)-2-methylfuran typically involves the introduction of the methanesulfinyl group onto a furan ring. One common method is the reaction of 2-methylfuran with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfinyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfinyl)-2-methylfuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

3-(Methanesulfinyl)-2-methylfuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methanesulfinyl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): An organosulfur compound with a similar sulfoxide functional group.

    Methanesulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfoxide group.

Uniqueness

3-(Methanesulfinyl)-2-methylfuran is unique due to the presence of both a furan ring and a methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

672953-18-3

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-methyl-3-methylsulfinylfuran

InChI

InChI=1S/C6H8O2S/c1-5-6(9(2)7)3-4-8-5/h3-4H,1-2H3

InChI Key

XZMZUKSSVBALFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)S(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.